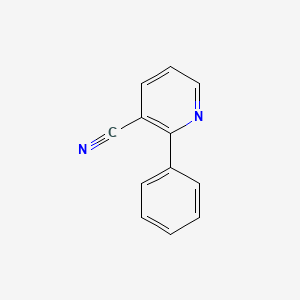
2-苯基烟腈
描述
2-Phenylnicotinonitrile is a chemical compound with the CAS Number: 39065-49-1. Its molecular formula is C12H8N2 and it has a molecular weight of 180.21 . It is also known by other names such as 2-Phenylpyridine-3-carbonitrile, 2-phenyl-3-cyanopyridine, and cyanophenylpyridine .
Molecular Structure Analysis
The molecular structure of 2-Phenylnicotinonitrile consists of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond . The InChI code for 2-Phenylnicotinonitrile is 1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenylnicotinonitrile include a molecular weight of 180.20 g/mol, a XLogP3-AA of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 180.068748264 g/mol, a monoisotopic mass of 180.068748264 g/mol, a topological polar surface area of 36.7 Ų, a heavy atom count of 14, and a covalently-bonded unit count of 1 .
科学研究应用
1. 染料敏化太阳能电池
- 应用:合成了苯基烟腈的衍生物,并用作染料敏化太阳能电池中 TiO2 表面的钝化剂。这一添加导致开路电位增加,但短路电流密度降低,表明其提高这些太阳能电池效率的潜力 (Mazloum‐Ardakani 等人,2018 年)。
2. 缓蚀
- 应用:烟腈,包括 2-苯基烟腈的衍生物,已被研究作为酸性环境中低碳钢的缓蚀剂。这些化合物显示出很高的缓蚀效率,表明它们在保护金属免受腐蚀方面的潜力 (Singh 等人,2016 年)。
3. 多晶型解释和抗炎活性
- 应用:一项关于基于 2-苯基烟腈的化合物的多晶型解释的研究揭示了显着的抗炎活性,突出了其潜在的药物应用 (Rai 等人,2016 年)。
4. 表面形态和量子化学研究
- 应用:在一项专注于表面形态和量子化学研究中,发现 2-苯基烟腈衍生物能有效抑制金属表面的腐蚀。这项研究突出了该化合物在材料保护中的实际应用 (Verma 等人,2018 年)。
5. 抗菌剂
- 应用:一项关于一锅法合成 2-氨基-3-氰基吡啶衍生物(包括 2-苯基烟腈)的研究发现,这些化合物对各种微生物具有显着的抗菌功效,表明它们作为抗菌剂的潜力 (Mirjalili 等人,2020 年)。
6. 抗癌评估
- 应用:合成了 2-氨基-3-氰基吡啶的一些新衍生物,包括 2-苯基烟腈,并评估了它们的抗癌潜力。该研究表明,可以进一步探索这些化合物的抗癌治疗功效 (Mansour 等人,2021 年)。
作用机制
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved for a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target , suggesting that 2-Phenylnicotinonitrile may interact with specific biological targets in a similar manner.
Mode of Action
The nitrile group in pharmaceuticals is known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . This suggests that 2-Phenylnicotinonitrile may interact with its targets in a way that enhances its bioavailability and efficacy.
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to impact a variety of biochemical pathways
Pharmacokinetics
The nitrile group in pharmaceuticals is known to improve the pharmacokinetic profile of parent drugs . This suggests that 2-Phenylnicotinonitrile may have favorable ADME properties that enhance its bioavailability.
Result of Action
The nitrile group in pharmaceuticals is known to enhance binding affinity to the target , suggesting that 2-Phenylnicotinonitrile may have significant molecular and cellular effects.
生化分析
Biochemical Properties
2-Phenylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 2-Phenylnicotinonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
2-Phenylnicotinonitrile affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 2-Phenylnicotinonitrile can modulate the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to either the promotion or inhibition of cell growth, depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, 2-Phenylnicotinonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular responses . Additionally, 2-Phenylnicotinonitrile can interact with DNA, potentially affecting transcription and replication processes.
Temporal Effects in Laboratory Settings
The effects of 2-Phenylnicotinonitrile can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 2-Phenylnicotinonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to 2-Phenylnicotinonitrile in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Phenylnicotinonitrile vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as the modulation of enzyme activity or gene expression. At high doses, 2-Phenylnicotinonitrile can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological responses.
Metabolic Pathways
2-Phenylnicotinonitrile is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, 2-Phenylnicotinonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of 2-Phenylnicotinonitrile can influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Phenylnicotinonitrile is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can be directed by targeting signals or post-translational modifications, which ensure that 2-Phenylnicotinonitrile reaches its intended site of action. The compound’s presence in these compartments can affect various cellular processes, including gene expression and energy metabolism.
属性
IUPAC Name |
2-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSSSFLMFXUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592595 | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-49-1 | |
| Record name | 2-Phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
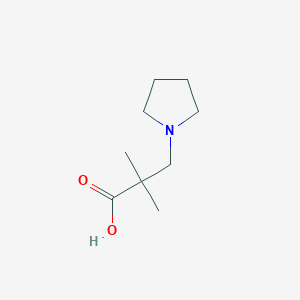

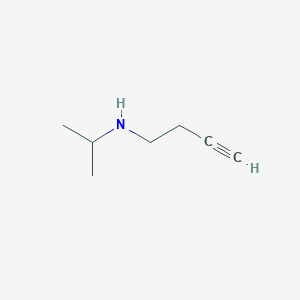
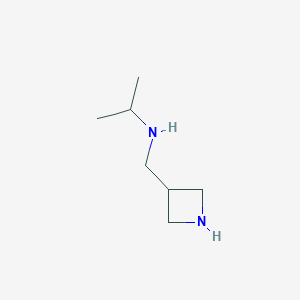
![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)


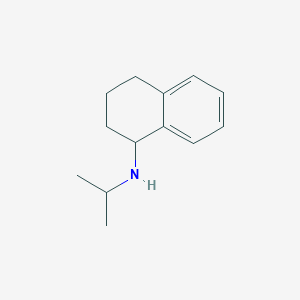
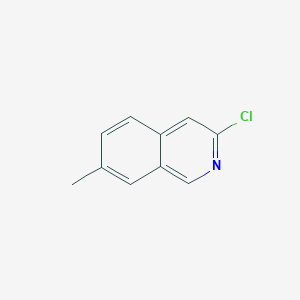
![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)
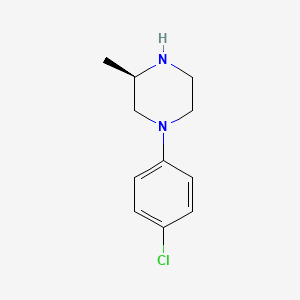
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)
